(S)-1-Boc-3-Methylpiperazine hydrochloride

Description

Systematic Nomenclature and Molecular Descriptors

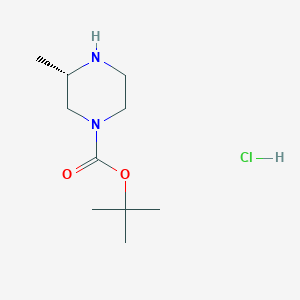

(S)-1-Boc-3-Methylpiperazine hydrochloride is a chiral piperazine derivative with systematic IUPAC name tert-butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride. The compound’s molecular formula is C₁₀H₂₀N₂O₂·HCl , with a molecular weight of 236.74 g/mol . Its CAS Registry Number (1353006-46-8) uniquely identifies it in chemical databases. The Boc (tert-butoxycarbonyl) group at the 1-position serves as a protective moiety for the secondary amine, while the methyl substituent at the 3-position introduces stereochemical complexity .

Key Molecular Descriptors:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂·HCl |

| Molecular Weight | 236.74 g/mol |

| CAS Number | 1353006-46-8 |

| IUPAC Name | tert-butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride |

| SMILES | CC1CN(CCN1)C(=O)OC(C)(C)C.Cl |

| Chiral Center Configuration | S at C3 |

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) while the hydrochloride salt improves stability and crystallinity .

Crystallographic and Stereochemical Configuration Analysis

The piperazine ring adopts a chair conformation, with the Boc group and methyl substituent occupying equatorial positions to minimize steric strain. X-ray crystallography of analogous Boc-protected piperazines reveals that the S-configured methyl group at C3 induces a distinct spatial arrangement, influencing intermolecular interactions and packing efficiency . The hydrochloride salt forms via protonation of the secondary amine, creating a zwitterionic structure stabilized by hydrogen bonding between the ammonium (N–H⁺) and chloride ions .

Stereochemical Features:

- Chirality : The S-configuration at C3 is critical for enantioselective interactions in synthetic applications, such as asymmetric catalysis or receptor-targeted drug design .

- Boc Group Orientation : The tert-butyl moiety projects away from the piperazine ring, creating a hydrophobic domain that affects solubility and reactivity .

Comparative analysis with the R-enantiomer (CAS: 163765-44-4) shows divergent optical rotations: [α]₂₀ᴰ = −16° (S-form) vs. +16° (R-form) in dioxane, confirming enantiomeric purity .

Comparative Structural Analysis with Piperazine Derivatives

This compound belongs to a broader class of N-Boc-piperazines, which are pivotal intermediates in medicinal chemistry. Key structural comparisons include:

Table 1: Structural Comparison with Piperazine Derivatives

| Compound | Substituents | Key Differences |

|---|---|---|

| (S)-1-Boc-3-Methylpiperazine HCl | Boc (C1), CH₃ (C3), HCl salt | Chiral methyl group enhances stereoselectivity |

| N-Boc-piperazine (57260-71-6) | Boc (C1), unsubstituted | Lacks stereochemical complexity |

| 1-Boc-3,5-dimethylpiperazine | Boc (C1), CH₃ (C3, C5) | Increased steric hindrance alters reactivity |

| (R)-1-Boc-3-Methylpiperazine HCl | Boc (C1), CH₃ (C3, R config) | Enantiomeric pair with opposite optical activity |

Key Observations:

- Boc Group Utility : The Boc moiety protects the amine during multi-step syntheses, enabling selective functionalization at other positions .

- Methyl Substitution : The C3 methyl group in the S-configuration modulates electronic and steric profiles, affecting binding affinity in receptor-ligand interactions (e.g., CCR5 antagonists) .

- Salt Formation : Hydrochloride salts improve crystallinity compared to free bases, facilitating purification and storage .

In contrast to unsubstituted N-Boc-piperazine, the methyl group in this compound introduces chirality, making it indispensable for synthesizing enantiopure pharmaceuticals like HIV-1 entry inhibitors .

Properties

IUPAC Name |

tert-butyl (3S)-3-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNMIMWDYFYCCC-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-Methylpiperazine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-methylpiperazine.

Protection of Nitrogen: The nitrogen atom of 2-methylpiperazine is protected by reacting it with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. This reaction forms the BOC-protected intermediate.

Purification: The intermediate is purified using standard techniques such as recrystallization or column chromatography.

Formation of Hydrochloride Salt: The BOC-protected intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (S)-4-N-BOC-2-methylpiperazine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The purification steps are optimized for efficiency and yield, often involving continuous flow processes and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-3-Methylpiperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The BOC-protected nitrogen can participate in nucleophilic substitution reactions, where the BOC group is replaced by other functional groups.

Deprotection Reactions: The BOC group can be removed under acidic conditions, revealing the free amine group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Major Products Formed

Substitution Reactions: Products include various N-substituted piperazine derivatives.

Deprotection Reactions: The major product is 2-methylpiperazine.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

(S)-1-Boc-3-Methylpiperazine hydrochloride is primarily recognized for its role as a crucial intermediate in the synthesis of pharmaceuticals. Its applications include:

- CNS Drug Development: It is instrumental in developing drugs targeting the central nervous system (CNS), including treatments for neurological disorders such as depression and anxiety .

- Receptor Modulation: The compound has been studied for its potential as an antagonist for chemokine receptors like CCR5, which are significant in HIV-1 infection pathways. This highlights its potential utility in antiviral therapies .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its structural properties facilitate:

- Peptide Synthesis: The compound enhances the stability and bioavailability of peptide-based therapeutics, making it valuable in biochemistry and drug formulation .

- Diverse Chemical Reactions: It acts as a precursor in various chemical reactions, allowing for the creation of N-substituted piperazine derivatives through substitution reactions.

Research on Neurological Disorders

Research has indicated that derivatives of this compound may have therapeutic effects on conditions such as:

- Depression and Anxiety: Studies are ongoing to explore its efficacy in treating these disorders, focusing on its interaction with neurotransmitter systems .

- Pain Management: Some derivatives have shown promise as opioid receptor modulators, suggesting potential applications in pain management therapies.

Material Science Applications

Beyond pharmaceuticals, this compound is also explored in material science:

- Polymer Development: The compound can be utilized to develop new materials with specific properties, such as polymers that incorporate piperazine units to enhance performance characteristics .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

| Step | Description |

|---|---|

| Starting Material | Begins with commercially available 2-methylpiperazine |

| Protection of Nitrogen | Reacts with di-tert-butyl dicarbonate (BOC2O) using a base like triethylamine |

| Purification | Purified via recrystallization or column chromatography |

| Formation of Hydrochloride Salt | Treated with hydrochloric acid to form the hydrochloride salt |

This method ensures the protection of the nitrogen atom, allowing selective reactions at other sites within the molecule .

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-Methylpiperazine hydrochloride is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The BOC group provides protection to the nitrogen atom, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine group can interact with biological targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Related Piperazine Derivatives

Substituent Variations on the Piperazine Core

1-Boc-2-Butylpiperazine Hydrochloride (CAS: 1179359-55-7)

- Key Differences: A butyl group replaces the methyl substituent at the 2-position. Price: $9/g (lower cost due to simpler synthesis and lower demand) .

(2S,5R)-1-Boc-2,5-Dimethylpiperazine Hydrochloride (CAS: 1374975-96-8)

Chirality and Enantiomeric Effects

(R)-1-Boc-3-Methylpiperazine

- Key Differences: The (R)-enantiomer (CAS: Not explicitly listed) is structurally identical but exhibits opposite stereochemistry. Enantiomers can display divergent pharmacological profiles; for example, the (S)-form may show higher selectivity for 5-HT2C receptors compared to the (R)-form .

Hydrochloride Salt Forms and Solubility

(S)-1-Isopropyl-3-Methylpiperazine Dihydrochloride (CAS: 1965314-72-0)

- Key Differences: Dihydrochloride salt form increases water solubility compared to the mono-hydrochloride of the target compound.

Functional Group Modifications

1-[(5-Bromo-2-thienyl)sulfonyl]-3-Methylpiperazine Hydrochloride (CAS: 1261232-65-8)

Steric and Electronic Effects

- Methyl vs. Bulkier Groups : Methyl substituents (as in the target compound) minimize steric hindrance, facilitating reactions requiring amine accessibility. In contrast, tert-butyl or isopropyl groups (e.g., 1-Boc-2-tert-Butylpiperazine hydrochloride, CAS: 1381947-73-4) hinder reagent approach, slowing reaction kinetics .

- Boc vs. Alternative Protecting Groups: Boc protection offers acid-labile deprotection, whereas carbobenzyloxy (Cbz) groups (e.g., Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride, CAS: Not listed) require hydrogenolysis, limiting compatibility with hydrogen-sensitive substrates .

Biological Activity

(S)-1-Boc-3-Methylpiperazine hydrochloride, with the chemical formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol, is a compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring. This modification enhances its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis, particularly in drug development.

Biological Activity Overview

Research indicates that this compound primarily serves as a precursor for synthesizing biologically active compounds. Notably, it has been linked to the following biological activities:

- CCR5 Antagonism : It has been identified as a precursor for compounds that act as antagonists for chemokine receptors, particularly CCR5, which play a crucial role in HIV-1 infection pathways. This suggests potential therapeutic implications in HIV treatment.

- Opioid Receptor Modulation : Derivatives of this compound have shown promise as modulators of opioid receptors, indicating potential applications in pain management therapies.

The mechanism of action of this compound is primarily related to its ability to act as an intermediate in various chemical reactions. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites within the molecule. Upon deprotection, the free amine can interact with biological targets such as enzymes or receptors, modulating their activity .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of Piperazine Ring : The initial step often includes the reaction of 3-methylpiperazine with a Boc anhydride.

- Hydrochloride Salt Formation : The final product is usually obtained as a hydrochloride salt for increased stability and solubility.

This compound serves as a building block for various derivatives that exhibit distinct biological activities.

Research Findings and Case Studies

Several studies have investigated the biological activity and pharmacological profiles of compounds derived from this compound:

Q & A

Basic: What are the optimal synthetic routes for (S)-1-Boc-3-methylpiperazine hydrochloride, and how can yield be maximized?

Methodological Answer:

The synthesis typically involves Boc protection of the piperazine scaffold followed by stereoselective methylation. Key steps include:

- Boc Protection: Reacting (S)-3-methylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under inert conditions .

- Coupling Agents: Use of HBTU or BOP-Cl for activating intermediates, with Et₃N as a base to facilitate reaction completion .

- Purification: Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexanes) or recrystallization (ethanol/water) improves purity (>95%) .

- Yield Optimization: Maintain stoichiometric control (1:1.2 ratio of piperazine to Boc₂O) and monitor reaction progress via TLC or HPLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) to assess purity (>98%) and enantiomeric excess (chiral columns) .

- NMR: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm Boc group integration (δ ~1.4 ppm for tert-butyl) and stereochemistry .

- Mass Spectrometry: ESI-MS for molecular ion verification (e.g., [M+H]⁺ = 263.2) .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage: Store in airtight containers at 2–8°C, protected from moisture and light to prevent decomposition .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can chiral resolution be optimized to ensure high enantiomeric purity (>99%)?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) to separate enantiomers .

- Crystallization: Employ solvent systems (e.g., ethanol/water) under controlled cooling to isolate the (S)-enantiomer .

- Polarimetry: Monitor optical rotation ([α]D²⁵ = +X°) to validate stereochemical integrity .

Advanced: What reaction mechanisms govern Boc deprotection under acidic conditions?

Methodological Answer:

- Deprotection: Treat with 4M HCl in dioxane or TFA/CH₂Cl₂ (1:4) to cleave the Boc group via acid-catalyzed carbamate hydrolysis .

- Intermediate Trapping: Use scavengers (e.g., triethylsilane) to minimize side reactions (e.g., tert-butyl cation formation) .

Advanced: How can impurity profiles be rigorously analyzed and controlled?

Methodological Answer:

- HPLC-MS: Identify impurities (e.g., des-Boc or diastereomers) using high-resolution MS and quantify against reference standards .

- Forced Degradation: Expose to heat (60°C), light (UV), and humidity to simulate stability challenges .

Advanced: What strategies ensure stability during long-term storage?

Methodological Answer:

- Stress Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

- Lyophilization: Convert to a stable lyophilized form if hygroscopicity is observed .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting solubility values)?

Methodological Answer:

- Replicate Studies: Repeat experiments under standardized conditions (solvent, temperature) to verify reproducibility .

- Cross-Validation: Compare results with orthogonal methods (e.g., NMR vs. HPLC for purity) .

Advanced: How can in vitro permeability assays be designed to evaluate this compound’s bioavailability?

Methodological Answer:

- Caco-2 Model: Assess apical-to-basolateral transport in monolayers (pH 7.4 PBS) with LC-MS quantification .

- PAMPA: Measure passive diffusion using artificial membranes to predict intestinal absorption .

Advanced: What alternative protecting groups could enhance synthetic efficiency compared to Boc?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.